
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Disposition in Drug Discovery
Research has utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, highlighting the role of this technique in supporting the selection of candidates for further development. This methodology has been pivotal in identifying major metabolites and elucidating the metabolic pathways of related compounds, underscoring its utility in drug discovery programs (Monteagudo et al., 2007).
Antimicrobial and Antioxidant Activities
The synthesis and characterization of Schiff bases containing the indole moiety and their derivatives have demonstrated significant antimicrobial and antioxidant activities. This research provides a foundation for the development of new therapeutic agents based on the indole scaffold, offering potential applications in treating infections and oxidative stress-related conditions (Saundane & Mathada, 2015).
Antidiabetic Screening
Novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, employing the α-amylase inhibition assay. This work contributes to the search for new antidiabetic agents, highlighting the potential of dihydropyrimidine-based compounds in managing diabetes mellitus (Lalpara et al., 2021).
Cholinesterase Inhibition for Dementia Treatment
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains and their analogs, followed by evaluation as acetyl- and butyrylcholinesterase inhibitors, points to their potential utility in treating dementias such as Alzheimer's disease. These compounds have demonstrated moderate dual inhibition, suggesting their role in developing therapies for neurodegenerative conditions (Pflégr et al., 2022).
Pharmacological Potential of Oxadiazole Derivatives
A review of oxadiazole and furadiazole-containing compounds has discussed their broad range of chemical and biological properties, including antibacterial, antiviral, and antitumor activities. This underscores the versatility and therapeutic potential of oxadiazole derivatives in drug design and development (Siwach & Verma, 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates histone H3K27 trimethylation to regulate the expression of tumor suppressor genes .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This inhibits the trimethylation of H3K27, thereby preventing the silencing of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2-mediated gene silencing pathway . By preventing the trimethylation of H3K27, the compound disrupts the normal function of PRC2, leading to the upregulation of genes that would otherwise be silenced . Many of these genes are tumor suppressors, so their upregulation can inhibit tumorigenesis .
Pharmacokinetics
These compounds typically demonstrate robust antitumor effects in vivo and are suitable for clinical trials .
Result of Action
The result of the compound’s action is the upregulation of tumor suppressor genes . This can lead to the inhibition of tumor growth and potentially the regression of existing tumors . The compound has demonstrated potent antitumor effects in preclinical models .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C for optimal stability . Additionally, the compound’s efficacy can be affected by the patient’s metabolic state, the presence of other drugs, and genetic factors that can influence the expression and activity of EZH2 .
Propriétés
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-16-11(5-3-7-18-16)15-21-14(25-22-15)9-19-17(24)13-8-10-4-1-2-6-12(10)20-13/h1-8,20H,9H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJYTKRKSPVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)
![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)

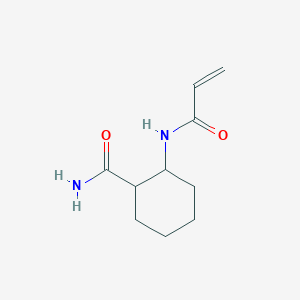
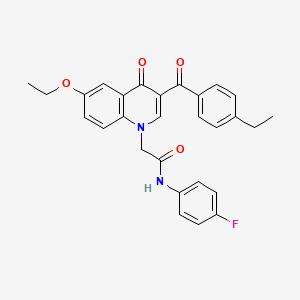
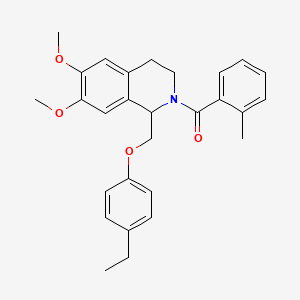
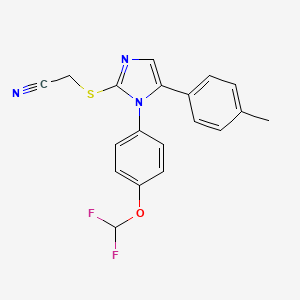
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)
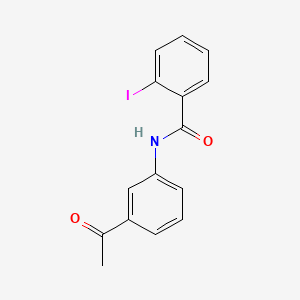
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)
![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)